molecular formula C4F8O3S B3041307 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide CAS No. 26954-17-6

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide

Cat. No.: B3041307
CAS No.: 26954-17-6
M. Wt: 280.1 g/mol
InChI Key: NWYTZAWPUZPSMI-UHFFFAOYSA-N
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Description

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide (CAS: 26954-17-6) is a highly fluorinated heterocyclic compound featuring a five-membered oxathiolane ring system. The structure includes two sulfur dioxide (SO₂) groups at the 3-position and a trifluoromethyl (-CF₃) substituent at the 2-position, with additional fluorine atoms at the 4,4,5,5-positions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,4,5,5-pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O3S/c5-1(6,7)4(12)15-2(8,9)3(10,11)16(4,13)14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYTZAWPUZPSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(S(=O)(=O)C(O1)(C(F)(F)F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable for studying fluorine chemistry.

    Biology: The compound’s fluorinated nature may make it useful in biological studies, particularly in the development of fluorinated pharmaceuticals and imaging agents.

    Industry: The compound may be used in the production of specialized materials, such as fluorinated polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide involves its interaction with molecular targets through its fluorinated functional groups The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Name Core Structure Substituents Fluorination Functional Groups CAS/References
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide 1,3-Oxathiolane CF₃ at C2; F at C4, C5 High (7 F atoms) Sulfone (SO₂), oxathiolane 26954-17-6
1,2-Oxathiolane, 2,2-Dioxide (Propane Sultone) 1,2-Oxathiolane None None Sulfone (SO₂), oxathiolane 1120-71-4
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane Propane derivative CF₃, OCH₃ High (9 F atoms) Ether, fluorinated alkyl 163702-08-7
Trifluoromethyl 1,4-oxathiolane (Synthetic analog) 1,4-Oxathiolane CF₃ Moderate (3 F atoms) Sulfone (SO₂), oxathiolane Synthesis via Rh₂(OAc)₄
Key Observations :
  • Fluorination Impact: The target compound exhibits significantly higher fluorination (7 F atoms) compared to 1,2-oxathiolane, 2,2-dioxide (non-fluorinated) and trifluoromethyl 1,4-oxathiolane (3 F atoms). This enhances its hydrophobicity and chemical stability but complicates synthesis and toxicity profiling .
  • Functional Groups : All oxathiolane derivatives share sulfone (SO₂) groups, but the trifluoromethyl substituent in the target compound introduces steric and electronic effects absent in propane sultone .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Density (g/cm³) Boiling Point (°C) Stability Applications
2,4,4,5,5-Pentafluoro-... Not reported Not reported High (fluorine shielding) Potential fluorinated solvents, electrolytes
1,2-Oxathiolane, 2,2-Dioxide 1.36 (liquid) 180 (decomposes) Moderate Fungicides, ion-exchange resins
1,1,2,3,3,3-Hexafluoro-... Not reported Not reported High Specialty fluorinated intermediates
Key Observations :
  • Thermal Stability: The target compound’s fluorination likely increases thermal stability compared to non-fluorinated oxathiolanes like propane sultone, which decomposes at 180°C .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,4,4,5,5-pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves fluorination of oxathiolane precursors using fluorinating agents like SF₄ or HF-pyridine under anhydrous conditions. Key steps include:

  • Precursor preparation : Start with a substituted oxathiolane backbone (e.g., 1,3-oxathiolane derivatives).
  • Fluorination : Sequential fluorination at positions 2, 4, 4, 5, and 5 using fluorinating agents. The trifluoromethyl group is introduced via radical trifluoromethylation or nucleophilic substitution .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) and monitor reactions with thin-layer chromatography (TLC) .
    • Optimization : Control temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions (e.g., ring-opening).

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • 19F NMR : Confirm fluorination patterns and absence of unreacted precursors. Chemical shifts for CF₃ and adjacent fluorines should align with predicted coupling constants .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and bond lengths, particularly the sulfone group (S=O) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₅F₈O₃S, MW 328.1 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and thermal conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C expected due to perfluorination).
  • Hydrolytic Stability : Incubate in aqueous buffers (pH 1–14) and monitor degradation via LC-MS. The sulfone group may hydrolyze under strongly basic conditions (pH >12) .
    • Data Interpretation : Compare activation energies (Arrhenius plots) and degradation products (e.g., fluoride ions, SO₂) using ion chromatography .

Q. How does this compound interact with nucleophiles in substitution reactions, and what mechanistic insights can guide its application in fluorinated polymer synthesis?

  • Mechanistic Study :

  • Nucleophilic Attack : React with amines (e.g., piperidine) or thiols to probe substitution at the sulfone or fluorinated carbons. Use kinetic isotope effects (KIE) to distinguish SN1/SN2 pathways.
  • Computational Modeling : Apply DFT (e.g., B3LYP/6-311+G(d,p)) to map transition states and predict regioselectivity .
    • Polymer Applications : Incorporate into fluorinated polyethers or sulfones via ring-opening polymerization. Monitor molecular weight distribution via GPC .

Q. What are the environmental and toxicity implications of this compound, and how can its persistence in biological systems be assessed?

  • Ecotoxicology :

  • Bioaccumulation : Measure logP values (estimated ~3.5) to assess lipid solubility.
  • Aquatic Toxicity : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines).
    • In Vitro Studies : Test cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays. Fluorinated sulfones may induce oxidative stress via glutathione depletion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
Reactant of Route 2
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide

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